2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE
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Overview
Description
2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that features a quinoline core structure substituted with a bromo-methoxyphenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE typically involves a multi-step process. One common route starts with the preparation of the quinoline core, followed by the introduction of the bromo-methoxyphenyl group through a Heck reaction. The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the phenyl group.
Substitution: The bromo group can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL METHYL ETHER
- 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL BENZOATE
Uniqueness
2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinolin-8-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-13(23)25-19-5-3-4-14-6-9-17(22-20(14)19)10-7-15-12-16(21)8-11-18(15)24-2/h3-12H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMYWYFIVFXDSU-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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